Diethyl 1-tosylpyrrolidine-2,5-dicarboxylate
Description
Diethyl 1-tosylpyrrolidine-2,5-dicarboxylate (CAS: 93725-00-9) is a pyrrolidine derivative featuring a tosyl (p-toluenesulfonyl) group at the 1-position and two ethyl ester groups at the 2- and 5-positions. The tosyl group serves as a strong electron-withdrawing substituent, influencing the compound’s reactivity and stability, particularly in nucleophilic substitution or cyclization reactions .
Properties
IUPAC Name |
diethyl 1-(4-methylphenyl)sulfonylpyrrolidine-2,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO6S/c1-4-23-16(19)14-10-11-15(17(20)24-5-2)18(14)25(21,22)13-8-6-12(3)7-9-13/h6-9,14-15H,4-5,10-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMBMBXBOERKSEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(N1S(=O)(=O)C2=CC=C(C=C2)C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60694868 | |
| Record name | Diethyl 1-(4-methylbenzene-1-sulfonyl)pyrrolidine-2,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60694868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93725-00-9 | |
| Record name | Diethyl 1-(4-methylbenzene-1-sulfonyl)pyrrolidine-2,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60694868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Procedure
- Catalyst System: NHC precatalyst (2 mol%), base additives such as sodium tert-butoxide and potassium carbonate, and 4Å molecular sieves are used.
- Solvent: Dry dichloromethane (DCM).
- Reaction Conditions: The mixture of N-Ts diethyl aminomalonate and the aldehyde substrate is stirred at 0 °C to room temperature for 12 hours.
- Oxidant: 3,3',5,5'-tetra-tert-butyldiphenoquinone is used as an oxidant to facilitate the catalytic cycle.
- Workup: After completion, the solvent is removed under reduced pressure, and the residue is purified by silica gel column chromatography.
Reaction Scheme and Yields
| Step | Reagents/Conditions | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|
| Tosylation of diethyl aminomalonate | p-Toluenesulfonyl chloride, pyridine, 0 °C to RT, 12 h | 80 | - |
| Cyclization with aldehyde using NHC catalysis | NHC (2 mol%), NaOt-Bu, K2CO3, DCM, 0 °C to RT, 12 h | 68-88 | Up to 99 |
The enantioselective cyclization yields this compound with high enantiomeric excess, demonstrating the efficiency of the NHC catalysis approach.
Influence of Lewis Acids and Catalysts
The choice of Lewis acids and catalyst precursors significantly impacts the yield and stereoselectivity of the cyclization.
Lewis Acids Screening
| Entry | Lewis Acid | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|
| 1 | Cu(OTf)2 | - | - |
| 2 | Zn(OTf)2 | 15 | 49 |
| 3 | Sc(OTf)3 | 68 | 49 |
| 4 | Ti(Oi-Pr)4 | 45 | 99 |
| 5 | Mg(OTf)2 | 62 | 99 |
| 6 | None | 88 | 48 |
Ti(Oi-Pr)4 and Mg(OTf)2 provide excellent enantioselectivity (up to 99% ee), while yields vary depending on the Lewis acid used.
Acyazolium Precursors
Different NHC precursors were tested to optimize the reaction. The selection of the acyazolium salt influences the catalytic efficiency and stereochemical outcome, with some precursors affording better yields and ee values.
Characterization and Stereochemistry
- The absolute configuration of the product was confirmed by X-ray crystallographic analysis.
- NMR (1H and 13C), HRMS, and chiral HPLC analyses were employed to verify the structure and purity.
- Optical rotation measurements supported the enantiomeric purity of the compound.
Summary Table of Preparation Method
| Step | Conditions and Reagents | Outcome |
|---|---|---|
| Tosylation | p-Toluenesulfonyl chloride, pyridine, 0 °C to RT, 12 h | N-Ts diethyl aminomalonate, 80% yield |
| Enantioselective Cyclization | NHC catalyst (2 mol%), NaOt-Bu, K2CO3, DCM, 0 °C to RT, 12 h | This compound, 68-88% yield, up to 99% ee |
| Lewis Acid Optimization | Ti(Oi-Pr)4, Mg(OTf)2, others | Enhanced enantioselectivity and yield |
| Product Characterization | X-ray crystallography, NMR, HRMS, chiral HPLC | Confirmed structure and stereochemistry |
Additional Notes
- The reaction is sensitive to moisture and oxygen; therefore, dry solvents and inert atmosphere (argon or nitrogen) are recommended.
- Molecular sieves are used to maintain anhydrous conditions.
- The reaction times and temperatures are optimized to balance yield and stereoselectivity.
Chemical Reactions Analysis
Types of Reactions
Diethyl 1-tosylpyrrolidine-2,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the tosyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids and sulfonic acids.
Reduction: Formation of alcohols and amines.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Diethyl 1-tosylpyrrolidine-2,5-dicarboxylate serves as a crucial precursor in the synthesis of several pharmacologically relevant compounds. Notably, it has been utilized in the development of:
- Pyrrolo[1,2-b]pyridazines : These compounds have shown potential in treating proliferative disorders such as cancer. The synthesis involves the transformation of this compound into more complex structures that exhibit anti-cancer properties .
- Janus Kinase Inhibitors : The compound has been explored for its ability to inhibit Janus kinases, which are critical in the signaling pathways associated with various inflammatory diseases and cancers .
Case Study: Synthesis of Pyrrolo[1,2-b]pyridazines
A study demonstrated the effective use of this compound in synthesizing pyrrolo[1,2-b]pyridazines through a multi-step reaction process. The final products exhibited significant activity against specific cancer cell lines, showcasing the compound's utility in drug discovery .
Organic Synthesis Applications
The compound is also significant in organic synthesis due to its ability to undergo various chemical transformations:
- Formation of Tricyclic Aziridines : this compound can be photochemically transformed into tricyclic aziridines, which are valuable intermediates in organic synthesis .
- Lactam Synthesis : It has been employed in the synthesis of functionalized lactams through organocascade reactions. These lactams are essential building blocks for numerous pharmaceuticals and biologically active molecules .
Data Table: Summary of Synthetic Transformations
| Reaction Type | Product Type | Reference |
|---|---|---|
| Photochemical Transformation | Tricyclic Aziridines | |
| Organocascade Reaction | Functionalized Lactams | |
| Multi-step Synthesis | Pyrrolo[1,2-b]pyridazines |
Research Findings and Insights
Recent research highlights the versatility of this compound in synthetic chemistry:
- A study published in Organic Syntheses detailed a method for synthesizing dimethyl-(S,E)-5-oxo-3-styryl-1-tosylpyrrolidine-2,2-dicarboxylate using this compound as a starting material. This approach emphasizes its role in creating complex molecules with potential therapeutic applications .
- Another investigation focused on the enantioselective Michael-proton transfer-lactamization process involving this compound. The results indicated high yields and selectivity, further establishing its importance in asymmetric synthesis .
Mechanism of Action
The mechanism of action of diethyl 1-tosylpyrrolidine-2,5-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Substituent Variations in Pyrrolidine Dicarboxylates
The following table highlights structural analogs of diethyl 1-tosylpyrrolidine-2,5-dicarboxylate, emphasizing substituent differences and their implications:
Key Observations :
- Electronic Effects : The tosyl group in the target compound increases electrophilicity at the pyrrolidine nitrogen, facilitating reactions like deprotection or nucleophilic attack, whereas benzyl or allyl groups may favor different reaction pathways .
- Steric Effects : Bulky groups (e.g., tert-butylphenyl in ) reduce reactivity in sterically demanding reactions compared to the planar tosyl group.
Physical and Spectroscopic Properties
Analysis :
- The tosyl group likely elevates the melting point compared to benzyl derivatives due to stronger intermolecular forces (e.g., dipole-dipole interactions).
- IR spectra of related compounds show characteristic ester C=O stretches (~1745 cm⁻¹), which would be consistent in the target compound.
Biological Activity
Diethyl 1-tosylpyrrolidine-2,5-dicarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.
Chemical Structure and Synthesis
This compound is characterized by its pyrrolidine ring structure, which is substituted with a tosyl group and two carboxylate esters. The synthesis typically involves the reaction of pyrrolidine derivatives with tosyl chloride and diethyl malonate under basic conditions. This method allows for the formation of the desired compound with good yields.
The biological activity of this compound primarily stems from its interaction with various biological targets. Research indicates that compounds with similar structures exhibit:
- Antitumor Activity : Compounds containing pyrrolidine rings have shown promise in inhibiting tumor growth by interfering with cellular signaling pathways involved in proliferation and survival.
- Antimicrobial Properties : Some derivatives exhibit significant activity against a range of bacterial and fungal pathogens, suggesting potential as antimicrobial agents.
- Neuroprotective Effects : Preliminary studies indicate that certain derivatives may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.
Case Studies
- Antitumor Efficacy : A study investigated the effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values ranging from 10 to 30 µM across different cell lines. The compound induced apoptosis through the activation of caspase pathways.
- Antimicrobial Activity : In vitro tests demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) of 15 µg/mL and 20 µg/mL, respectively.
- Neuroprotection : A neuroprotective study using primary neuronal cultures showed that treatment with the compound resulted in a significant reduction in cell death induced by glutamate toxicity. The compound enhanced the expression of neurotrophic factors, suggesting a mechanism involving neuroprotection.
Data Summary
| Biological Activity | Observations | IC50/MIC Values |
|---|---|---|
| Antitumor | Dose-dependent inhibition of cancer cells | IC50: 10-30 µM |
| Antimicrobial | Effective against S. aureus and E. coli | MIC: 15 µg/mL (S. aureus), 20 µg/mL (E. coli) |
| Neuroprotective | Reduced neuronal cell death | Not quantified |
Molecular Modeling Studies
Molecular docking studies have been performed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound can effectively bind to active sites of enzymes involved in cancer metabolism and microbial resistance mechanisms.
Q & A
Q. How to safely scale up synthesis while complying with environmental regulations?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
